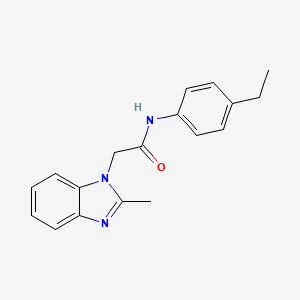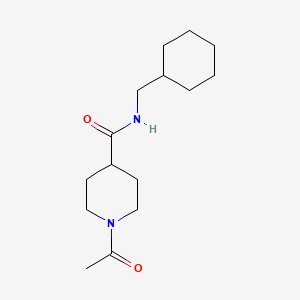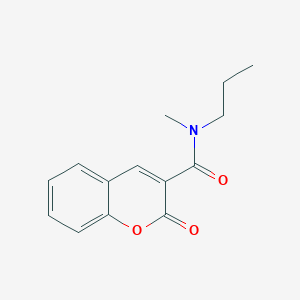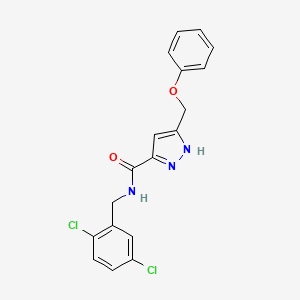![molecular formula C21H26N2O3 B5375394 1-({3-[(1-Hydroxycyclohexyl)ethynyl]phenyl}carbonyl)piperidine-4-carboxamide](/img/structure/B5375394.png)
1-({3-[(1-Hydroxycyclohexyl)ethynyl]phenyl}carbonyl)piperidine-4-carboxamide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
1-({3-[(1-Hydroxycyclohexyl)ethynyl]phenyl}carbonyl)piperidine-4-carboxamide is a complex organic compound with a unique structure that combines a piperidine ring, a phenyl group, and a hydroxycyclohexyl group
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 1-({3-[(1-Hydroxycyclohexyl)ethynyl]phenyl}carbonyl)piperidine-4-carboxamide involves multiple steps, starting with the preparation of key intermediates. One common method involves the following steps:
Acylation: Cyclohexyl carboxylic acid is reacted with phosphorus trichloride to form cyclohexyl carbonyl chloride.
Friedel-Crafts Reaction: The cyclohexyl carbonyl chloride is then reacted with benzene in the presence of aluminum chloride to form cyclohexyl phenyl ketone.
Hydroxylation: The cyclohexyl phenyl ketone is hydroxylated to form 1-hydroxycyclohexyl phenyl ketone.
Alkyne Addition: The hydroxylated ketone is reacted with an alkyne to introduce the ethynyl group.
Industrial Production Methods
Industrial production of this compound typically follows similar synthetic routes but on a larger scale. The process involves optimizing reaction conditions to maximize yield and purity while minimizing costs and environmental impact. Common techniques include the use of continuous flow reactors and advanced purification methods such as chromatography and crystallization.
化学反応の分析
Types of Reactions
1-({3-[(1-Hydroxycyclohexyl)ethynyl]phenyl}carbonyl)piperidine-4-carboxamide undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding ketones or carboxylic acids.
Reduction: Reduction reactions can convert the carbonyl groups to alcohols.
Substitution: The phenyl and piperidine rings can undergo electrophilic and nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are used.
Substitution: Reagents like halogens, alkyl halides, and nucleophiles are commonly employed.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can yield ketones or carboxylic acids, while reduction can produce alcohols.
科学的研究の応用
1-({3-[(1-Hydroxycyclohexyl)ethynyl]phenyl}carbonyl)piperidine-4-carboxamide has a wide range of scientific research applications:
Chemistry: It is used as a building block for the synthesis of more complex molecules.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.
Industry: It is used in the development of new materials and as a catalyst in chemical reactions
作用機序
The mechanism of action of 1-({3-[(1-Hydroxycyclohexyl)ethynyl]phenyl}carbonyl)piperidine-4-carboxamide involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes and receptors, modulating their activity and leading to various biological effects. The exact molecular targets and pathways depend on the specific application and context of use .
類似化合物との比較
Similar Compounds
- 1-Hydroxycyclohexyl phenyl ketone
- 1-Ethynyl-1-cyclohexanol
- 1-Phenyl-2-propyn-1-one
Uniqueness
1-({3-[(1-Hydroxycyclohexyl)ethynyl]phenyl}carbonyl)piperidine-4-carboxamide is unique due to its combination of functional groups, which confer specific chemical and biological properties.
特性
IUPAC Name |
1-[3-[2-(1-hydroxycyclohexyl)ethynyl]benzoyl]piperidine-4-carboxamide |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H26N2O3/c22-19(24)17-8-13-23(14-9-17)20(25)18-6-4-5-16(15-18)7-12-21(26)10-2-1-3-11-21/h4-6,15,17,26H,1-3,8-11,13-14H2,(H2,22,24) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ILGYWHBFEBAVHO-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCC(CC1)(C#CC2=CC(=CC=C2)C(=O)N3CCC(CC3)C(=O)N)O |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H26N2O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
354.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![6-iodo-3-(2-methylphenyl)-2-[2-(3-pyridinyl)vinyl]-4(3H)-quinazolinone](/img/structure/B5375339.png)
![4-{4-[(3-methoxyphenyl)sulfonyl]-1-piperazinyl}-2-(1-piperidinyl)pyrimidine](/img/structure/B5375345.png)

![[(1S,4S)-5-benzyl-2,5-diazabicyclo[2.2.1]heptan-2-yl]-(2H-triazol-4-yl)methanone](/img/structure/B5375363.png)

![1-(3,4-difluorobenzyl)-3-hydroxy-3-{[(3-hydroxy-3-methylbutyl)(methyl)amino]methyl}piperidin-2-one](/img/structure/B5375373.png)
![1-amino-N-{[4-(4-methylphenyl)-5-(2-pyridinyl)-1H-imidazol-2-yl]methyl}cyclopropanecarboxamide hydrochloride](/img/structure/B5375380.png)



![N-[(7S,8aS)-2-methyloctahydropyrrolo[1,2-a]pyrazin-7-yl]-2-[5-oxo-2-(2-thienyl)cyclopent-1-en-1-yl]acetamide](/img/structure/B5375410.png)
![N-methyl-N-[(5-methyl-1,2,4-oxadiazol-3-yl)methyl]-1-pyridin-2-ylpiperidine-3-carboxamide](/img/structure/B5375428.png)
![2-{[(3,5-DIMETHYLANILINO)CARBONYL]AMINO}BENZAMIDE](/img/structure/B5375430.png)
